N-Allyl-N'-(4-chlorophenyl)thiourea
Description
N-Allyl-N'-(4-chlorophenyl)thiourea (CAS No. 14255-79-9) is a thiourea derivative with the molecular formula C₁₀H₁₁ClN₂S and a molecular weight of 226.73 g/mol. It features an allyl group (–CH₂CHCH₂) attached to one nitrogen atom and a 4-chlorophenyl group (–C₆H₄Cl) to the other (Figure 1). This compound is identified by multiple synonyms, including 1-allyl-3-(4-chlorophenyl)thiourea and MFCD00090701 . Thiourea derivatives are widely studied for their diverse applications in coordination chemistry, catalysis, and bioactivity, making structural comparisons critical for understanding their functional nuances.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHLGZJXIQQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162080 | |
| Record name | N-Allyl-N'-(4-chlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14255-79-9 | |
| Record name | N-Allyl-N'-(4-chlorophenyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC38419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allyl-N'-(4-chlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-(4-chlorophenyl)thiourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DN4S45UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N’-(4-chlorophenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-chloroaniline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of N-Allyl-N’-(4-chlorophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: N-Allyl-N’-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The allyl and 4-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Organic Synthesis
N-Allyl-N'-(4-chlorophenyl)thiourea serves as a crucial building block in organic synthesis. It acts as a precursor for various complex molecules and is utilized in developing new materials. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthesizing diverse compounds.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, potassium permanganate |
| Reduction | Thiols, amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Substituted thiourea derivatives | Amines, alcohols |
Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. This property suggests its application in drug development for various diseases .
Potential Therapeutic Applications:
- Anticancer Agents: Investigated for its ability to inhibit cancer cell proliferation.
- Antibacterial and Antifungal Properties: Shows promise against certain bacterial and fungal strains.
- Enzyme Inhibition: Potential use in regulating metabolic disorders through enzyme modulation .
Industrial Applications
In the industrial sector, this compound finds use in producing polymers and as an additive in chemical processes. Its unique properties make it suitable for enhancing material performance and stability in various applications.
Case Studies
Several studies have highlighted the effectiveness of this compound in different applications:
- Study on Anticancer Activity: A recent study demonstrated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting potential development as anticancer drugs .
- Enzyme Inhibition Research: Another investigation focused on the compound's ability to inhibit urease activity, indicating its potential role in treating urease-related diseases .
Mechanism of Action
The mechanism of action of N-Allyl-N’-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Molecular Properties
Thiourea derivatives exhibit distinct physicochemical and biological behaviors depending on their substituents. Below is a comparative analysis of N-Allyl-N'-(4-chlorophenyl)thiourea with key analogues:
Key Observations:
- Electronic Effects: The allyl group in this compound is electron-donating, while the 4-chlorophenyl group is weakly electron-withdrawing. This contrasts with N-Cyano-N'-(4-cyanophenyl)thiourea, where cyano groups (–CN) strongly withdraw electrons, increasing acidity and reactivity in nucleophilic substitutions .
- Solubility : Replacement of the 4-chlorophenyl group with a 4-hydroxyphenyl group (as in N-(4-hydroxyphenyl)-N'-allylthiourea) introduces a polar –OH group, likely improving aqueous solubility compared to the chloro analogue .
- Steric and Conformational Effects : Bulky substituents, such as the diphenylacetyl group in N-(2,2-diphenylacetyl)-N-(4-Cl-C₆H₄)thiourea, induce steric hindrance, stabilizing specific conformations and enhancing crystallinity .
Stability and By-Product Formation
- Atropisomerism : Unlike N-(2-methoxyphenyl)-N'-(2-methylphenyl)thiourea, which exhibits atropisomerism due to restricted rotation around the C–N bond, this compound’s smaller substituents likely permit free rotation, reducing stereoisomer complexity .
- Reaction By-Products: Reactions involving thiourea derivatives may yield symmetrical by-products (e.g., scrambling substituents), as observed in the synthesis of iminothiazoline derivatives . This underscores the need for precise reaction control when working with this compound.
Biological Activity
N-Allyl-N'-(4-chlorophenyl)thiourea is a compound of significant interest in biological research due to its diverse biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an allyl group and a 4-chlorophenyl moiety. This structural configuration contributes to its distinct chemical properties and biological activities.
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Produces sulfoxides and sulfones.
- Reduction : Converts thiourea groups to thiols or amines.
- Substitution : The allyl and 4-chlorophenyl groups can participate in nucleophilic substitution reactions.
This compound functions primarily as an enzyme inhibitor . It binds to the active sites of specific enzymes, disrupting their activity and thereby affecting various metabolic pathways. This inhibition can lead to significant biological effects, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it targets specific molecular pathways involved in cancer progression, inhibiting cell proliferation in various cancer cell lines. The compound has demonstrated IC50 values ranging from 3 to 14 µM against different cancer types, including breast and prostate cancer .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 225 | Significant growth inhibition |
| PC-3 (Prostate) | 15.1 | Moderate growth inhibition |
| OVCAR-4 (Ovarian) | 28.7 | Moderate growth inhibition |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 1.95 µg/mL .
Comparative Studies
When compared to similar compounds such as N-Allylthiourea and N-Allyl-N'-(2-chlorophenyl)thiourea, this compound demonstrates enhanced biological activity due to the presence of the 4-chlorophenyl group, which appears to contribute positively to its enzyme inhibition capabilities .
| Compound | Biological Activity |
|---|---|
| N-Allylthiourea | Moderate enzyme inhibition |
| N-Allyl-N'-(2-chlorophenyl)thiourea | Lower anticancer activity compared to this compound |
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effect of this compound on calf intestinal alkaline phosphatase (CIAP). The results showed that this compound inhibited CIAP activity significantly better than standard inhibitors with an IC50 value of 0.251 ± 0.012 µM .
- Anticancer Efficacy : In vitro studies on human leukemia cell lines revealed that the compound induced apoptosis and cell cycle arrest at the S phase, suggesting a mechanism involving cell signaling disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
